The Biosynthesis of Apoatropine in Solanaceae: A Technical Guide
The Biosynthesis of Apoatropine in Solanaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solanaceae family of plants is a rich source of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. Among these, hyoscyamine and scopolamine are the most well-known for their anticholinergic properties. Apoatropine, a dehydrated derivative of atropine (the racemic form of hyoscyamine), is also found in various Solanaceae species. While the biosynthetic pathway of the primary tropane alkaloids is well-established, the formation of apoatropine is less defined and is predominantly considered a result of non-enzymatic dehydration of atropine. This technical guide provides an in-depth overview of the apoatropine formation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Tropane Alkaloid Biosynthesis Pathway
The biosynthesis of apoatropine is intrinsically linked to the formation of its precursor, atropine. The core tropane alkaloid pathway, which leads to the synthesis of hyoscyamine (and subsequently atropine), originates from the amino acids ornithine and phenylalanine. The key steps are outlined below and illustrated in the accompanying diagram.
The pathway begins with the decarboxylation of ornithine to putrescine, which is then methylated to N-methylputrescine. A series of enzymatic reactions convert N-methylputrescine into the tropane ring precursor, tropinone. Tropinone stands at a critical branch point, where it can be reduced by two different enzymes: tropinone reductase I (TRI) or tropinone reductase II (TRII).[1] TRI stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine.[2] TRII, on the other hand, produces pseudotropine, which leads to the synthesis of calystegines.
Tropine is then esterified with (R)-phenyllactate, derived from phenylalanine, to form littorine.[3] A cytochrome P450 enzyme, CYP80F1, catalyzes the rearrangement of littorine to hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[3] Racemization of l-hyoscyamine to a mixture of d- and l-hyoscyamine results in atropine.
Formation of Apoatropine from Atropine
The direct enzymatic synthesis of apoatropine in Solanaceae has not been conclusively demonstrated. Instead, evidence strongly suggests that apoatropine is formed through the dehydration of atropine.[4][5] This transformation can occur spontaneously within the plant or during the extraction and analysis of plant material, particularly under acidic or basic conditions and with the application of heat.[5] Chemically, apoatropine can be synthesized by treating atropine with nitric acid.[6]
While a dedicated plant enzyme for this conversion remains unidentified, a study on guinea pig liver cytosol demonstrated the enzymatic dehydration of atropine to apoatropine, a reaction dependent on sulphotransferase.[7] This finding suggests the possibility of a similar enzymatic process in plants, although this is yet to be confirmed.
Quantitative Data on Tropane Alkaloid Content
The concentration of apoatropine and its precursors varies significantly among different Solanaceae species, plant organs, and culture conditions. The following tables summarize quantitative data from various studies.
Table 1: Tropane Alkaloid Content in Atropa belladonna
| Plant Material | Atropine (mg/g DW) | Scopolamine (mg/g DW) | Apoatropine (mg/g DW) | Reference |
| Hairy Roots (in vivo) | Same or higher than field-grown | Same or higher than field-grown | Not Reported | [8] |
| Hairy Roots (in vitro) | 1.1 - 8.0 (total alkaloids) | Not specified | Not Reported | [9] |
| Fruit Extract | 46.7 | 8.74 | Not Reported | [10] |
| Leaf Extract | 38.74 | 7.54 | Not Reported | [10] |
| Stem Extract | 4.91 | Not specified | Not Reported | [10] |
Table 2: Tropane Alkaloid Content in Datura Species
| Species & Plant Material | Atropine (µg/g) | Scopolamine (µg/g) | Apoatropine (µg/g) | Reference |
| D. stramonium (various organs) | Dominant alkaloid | Present | Not Reported | [11] |
| D. stramonium (seeds) | 170 - 387 | 12 - 89 | Not Reported | [12] |
| D. innoxia (various organs) | Lower than scopolamine | Highest among tested species | Not Reported | [11] |
| D. innoxia (seeds) | Not Reported | 205 | Not Reported | [12] |
Regulation of the Tropane Alkaloid Pathway by Jasmonate Signaling
The biosynthesis of tropane alkaloids is regulated by various signaling molecules, with jasmonates playing a key role. Methyl jasmonate (MJ), a plant hormone, has been shown to upregulate the expression of key enzyme genes in the tropane alkaloid pathway, such as putrescine N-methyltransferase (PMT), tropinone reductase I (TR1), and hyoscyamine 6β-hydroxylase (h6h).[8][11] This upregulation leads to an increased accumulation of hyoscyamine and scopolamine, the precursors to atropine and subsequently apoatropine.
Experimental Protocols
Accurate quantification of apoatropine and related tropane alkaloids requires robust extraction and analytical methods. Below are detailed protocols adapted from the literature.
Extraction of Tropane Alkaloids from Plant Material
This protocol is a general guideline for the extraction of tropane alkaloids for subsequent HPLC or LC-MS analysis.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
Extraction solvent: Chloroform:Methanol:concentrated Ammonia (15:5:1 v/v/v)[7] or 1% hydrochloric acid in 70% ethanol[13]
-
0.1 N Sulfuric acid
-
Concentrated ammonia solution
-
Peroxide-free diethyl ether
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 1.0 g of the powdered plant material.
-
Add 15 mL of the chosen extraction solvent.
-
Sonicate the mixture for 15-20 minutes.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process with the plant material pellet for exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Redissolve the extract in 20 mL of 0.1 N sulfuric acid.
-
Filter the acidic solution.
-
Make the filtrate alkaline (pH 9-10) by adding concentrated ammonia solution.
-
Perform liquid-liquid extraction with three 20 mL portions of diethyl ether.
-
Combine the ether fractions and evaporate to dryness.
-
For further purification, redissolve the extract in methanol and pass it through a pre-conditioned C18 SPE cartridge. Elute the alkaloids with methanol.
-
Evaporate the eluate and reconstitute the final extract in a suitable solvent (e.g., mobile phase) for analysis.
HPLC-MS/MS Analysis of Apoatropine and Other Tropane Alkaloids
This method allows for the simultaneous quantification of multiple tropane alkaloids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate with 0.1% triethylamine, adjusted to pH 2.6 with phosphoric acid.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the compounds of interest.
-
Flow Rate: 0.2 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Ion Source Temperature: 500°C.[15]
-
Ion-Spray Voltage: 3000 V.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte need to be determined. For apoatropine, a potential precursor ion would be its protonated molecule [M+H]⁺.
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using certified reference standards for each alkaloid. An internal standard, such as atropine-d3, should be used to correct for matrix effects and variations in instrument response.
Conclusion
The formation of apoatropine in Solanaceae is best understood as a dehydration product of atropine, a process that can occur both in planta and ex vivo. While a specific biosynthetic enzyme for this conversion has not been identified in plants, the core tropane alkaloid pathway leading to its precursor is well-characterized and subject to regulation by signaling molecules like jasmonates. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the biosynthesis, regulation, and potential applications of apoatropine and other tropane alkaloids.
References
- 1. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymatic activity of the organ tissues to hydrolyze atropine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoatropine - Wikipedia [en.wikipedia.org]
- 7. Sulphotransferase-dependent dehydration of atropine and scopolamine in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid production by hairy root cultures in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tropane alkaloid production by hairy roots of Atropa belladonna obtained after transformation with Agrobacterium rhizogenes 15834 and Agrobacterium tumefaciens containing rol A, B, C genes only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
